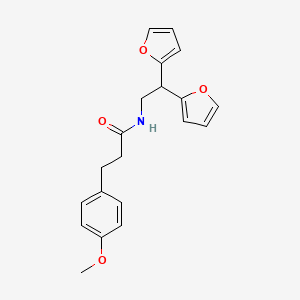

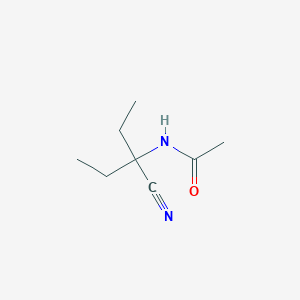

![molecular formula C9H4ClN3S2 B2514340 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile CAS No. 303146-09-0](/img/structure/B2514340.png)

3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to "3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile" has been explored in several studies. For instance, the facile synthesis of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives has been achieved using a pathway starting with p-phenylenediamine, followed by reactions with selected triethyl orthoalkylates and hydrazine monohydrate . Additionally, the conversion of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines into azine fused thiazole-2-carbonitriles has been reported, providing a high yielding two-step route to these compounds starting from 4,5-dichloro-1,2,3-dithiazolium chloride .

Molecular Structure Analysis

The molecular structure of these compounds has been confirmed through various spectroscopic analyses, including IR and 13C NMR, which detected the CN functional group . X-ray analysis has been used to confirm the structure of certain derivatives, such as the methyl derivative of the 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene . Single crystal X-ray structures have also been provided for related compounds, confirming the stereochemistry of the exocyclic ethene bond .

Chemical Reactions Analysis

The chemical reactivity of these compounds has been investigated, revealing that they can undergo various transformations. For example, the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines leads to a mixture of thiazolopyridine-2-carbonitriles . The reactions of 2-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile with primary and secondary amines have been explored, yielding different products depending on the amine used .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been extensively studied. For instance, the antimicrobial activities of the synthesized compounds have been evaluated, with some showing promising results . The electronic properties, including electrostatic surface potential, charge analysis, and frontier molecular orbital analysis, have been investigated both experimentally and theoretically using density functional theory calculations . Nonlinear optical properties and thermal and photophysical studies have also been conducted, highlighting the potential of these compounds as materials for various applications .

科学的研究の応用

Ring Transformations and Heterocyclic Chemistry

One study focuses on the cyclization reactions of 2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene-amino)phenols, leading to the synthesis of benzo[d]oxazole-2-carbonitrile and oxazolo[5,4-b]pyridine-2-carbonitrile derivatives. This research highlights the compound's versatility in synthesizing heterocyclic structures, which are pivotal in developing pharmaceuticals and agrochemicals (Kalogirou et al., 2015).

Synthesis of Heteroazine Fused Thiazole-2-carbonitriles

Another significant application is demonstrated through the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines, facilitating the synthesis of heteroazine fused thiazole-2-carbonitriles. This process provides a high-yielding route to produce complex heterocyclic compounds, which have extensive applications in materials science and as intermediates in pharmaceutical synthesis (Koutentis et al., 2013).

Crystal Structure and Properties

Research on the crystal structure of (Z)-4-chloro-5-((2-((4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino)phenyl)amino)-1,2,3-dithiazol-1-ium oligoiodide has provided insights into the compound's molecular interactions and stability. This study offers valuable information for the development of new materials with specific electronic and optical properties (Bol'shakov et al., 2017).

Transformations to Isothiazole Derivatives

The transformation of (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitriles to 3-haloisothiazole-5-carbonitriles represents another application, showcasing the compound's role in generating isothiazole derivatives, which are useful in the synthesis of agricultural and pharmaceutical chemicals (Kalogirou et al., 2014).

特性

IUPAC Name |

3-[(4-chlorodithiazol-5-ylidene)amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3S2/c10-8-9(14-15-13-8)12-7-3-1-2-6(4-7)5-11/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOMGEKLHRCUSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C2C(=NSS2)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

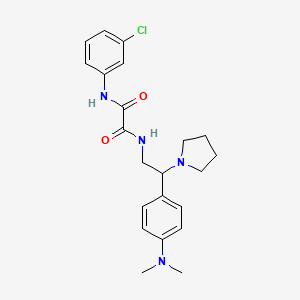

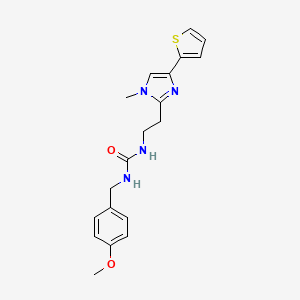

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)propanamide](/img/structure/B2514257.png)

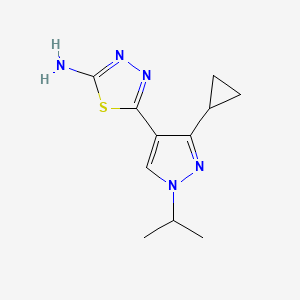

![(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2514260.png)

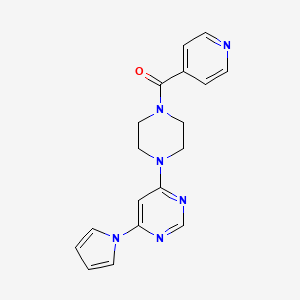

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2514261.png)

![5-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2514263.png)

![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2514271.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2514272.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514274.png)

![N-(4-Ethoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2514275.png)